1-Furan-2-yl-2-pyrimidin-4-yl-ethanone
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Description
1-Furan-2-yl-2-pyrimidin-4-yl-ethanone, also known as Furapyrimidone (FUPY), is a synthetic compound used in various scientific experiments. It has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone consists of a furan ring attached to a pyrimidine ring via an ethanone bridge . The 3D structure can be viewed using specific software .Scientific Research Applications
Organic Synthesis and Chemical Properties
Oxidative Annulation and ESIPT Phenomenon : A study demonstrated the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, providing access to highly functionalized polyheterocyclic compounds. This process observed the excited-state intramolecular proton transfer (ESIPT) phenomenon, highlighting the compound's utility in creating complex molecular structures without the need for transition metals and oxidants (Zhang et al., 2017).
Synthesis of Pyrazole Derivatives : Another study focused on synthesizing novel pyrazole derivatives from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, elucidated by IR, 1H NMR, and 13C NMR. These compounds showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential in medicinal chemistry (Khumar et al., 2018).
Biological Activity
Antibacterial and Antitubercular Agents : A series of ethanone derivatives were synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies contribute to understanding the compound's potential in addressing various microbial infections and diseases (Bhoot et al., 2011).
Plant Growth Stimulating Effect : Research into pyrimidine derivatives containing furan rings demonstrated a pronounced effect on plant growth stimulation, underlining the compound's agricultural applications (Pivazyan et al., 2019).
Anticancer Activity
DNA Topoisomerases I and II Inhibitory Activities : A study identified new benzofurans isolated from Gastrodia elata, including 1-furan-2-yl-2-(4-hydroxyphenyl)-ethanone, which showed potent inhibitory activity against DNA topoisomerases I and II. This suggests its potential in cancer treatment research, offering insights into developing new anticancer agents (Lee et al., 2007).
Caspase 3-Independent Anticancer Activity : Another research synthesized a novel indeno[1,2-b]pyridinone derivative showing caspase 3-independent anticancer activity and less DNA toxicity compared to traditional treatments. This highlights the potential for developing new anticancer therapies with fewer side effects (Jeon et al., 2017).
properties
IUPAC Name |
1-(furan-2-yl)-2-pyrimidin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9(10-2-1-5-14-10)6-8-3-4-11-7-12-8/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJPLABOHAJTGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2=NC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587347 |
Source
|
Record name | 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one | |
CAS RN |
851371-60-3 |
Source
|
Record name | 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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